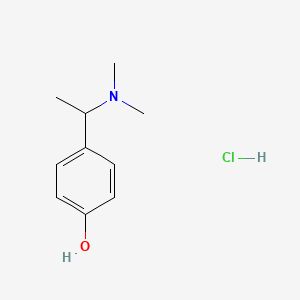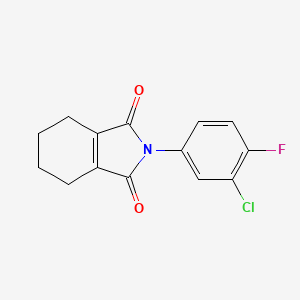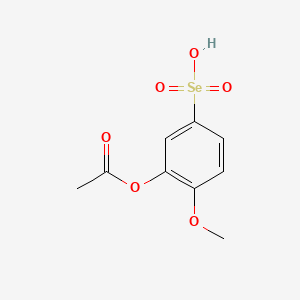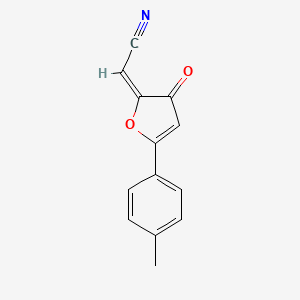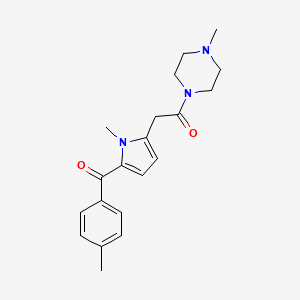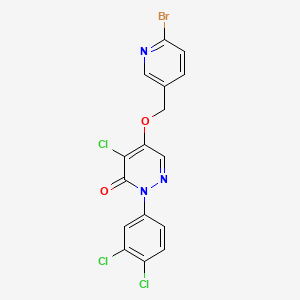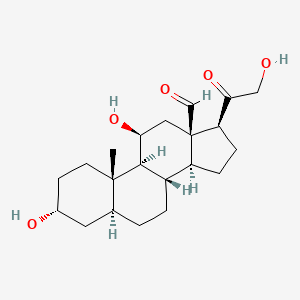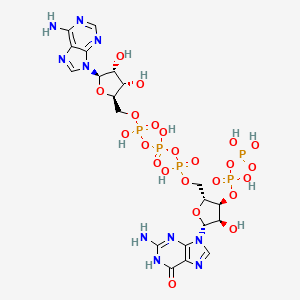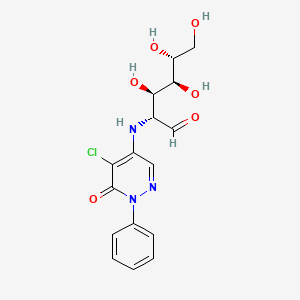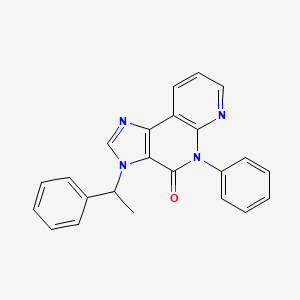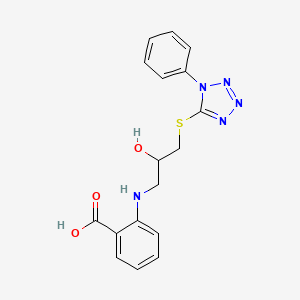
(E,E)-3-(2-Methoxy-5-(3-(4-methoxyphenyl)-1-oxo-2-propenyl)phenyl)-2-propenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E,E)-3-(2-Methoxy-5-(3-(4-methoxyphenyl)-1-oxo-2-propenyl)phenyl)-2-propenoic acid is a complex organic compound characterized by its unique structure, which includes methoxy and propenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-3-(2-Methoxy-5-(3-(4-methoxyphenyl)-1-oxo-2-propenyl)phenyl)-2-propenoic acid typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by further functional group modifications. The reaction conditions often require the use of strong bases like sodium hydroxide or potassium hydroxide, and the reactions are typically carried out under controlled temperatures to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E,E)-3-(2-Methoxy-5-(3-(4-methoxyphenyl)-1-oxo-2-propenyl)phenyl)-2-propenoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, using reagents such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(E,E)-3-(2-Methoxy-5-(3-(4-methoxyphenyl)-1-oxo-2-propenyl)phenyl)-2-propenoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E,E)-3-(2-Methoxy-5-(3-(4-methoxyphenyl)-1-oxo-2-propenyl)phenyl)-2-propenoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (E,E)-3-(2-Methoxy-5-(3-(4-hydroxyphenyl)-1-oxo-2-propenyl)phenyl)-2-propenoic acid
- (E,E)-3-(2-Methoxy-5-(3-(4-methylphenyl)-1-oxo-2-propenyl)phenyl)-2-propenoic acid
Uniqueness
(E,E)-3-(2-Methoxy-5-(3-(4-methoxyphenyl)-1-oxo-2-propenyl)phenyl)-2-propenoic acid is unique due to its specific methoxy and propenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
82885-77-6 |
|---|---|
Molecular Formula |
C20H18O5 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(E)-3-[2-methoxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C20H18O5/c1-24-17-8-3-14(4-9-17)5-10-18(21)15-6-11-19(25-2)16(13-15)7-12-20(22)23/h3-13H,1-2H3,(H,22,23)/b10-5+,12-7+ |
InChI Key |
OZBIIIVHSVDSCV-JLLMHHPOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)OC)/C=C/C(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)OC)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



